molecular formula C13H11BrO4 B14194853 3-(Bromoacetyl)-8-ethoxy-2H-1-benzopyran-2-one CAS No. 880105-76-0

3-(Bromoacetyl)-8-ethoxy-2H-1-benzopyran-2-one

Cat. No.: B14194853
CAS No.: 880105-76-0
M. Wt: 311.13 g/mol
InChI Key: OPOBDNZCLNWIAO-UHFFFAOYSA-N
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Description

3-(Bromoacetyl)-8-ethoxy-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are naturally occurring compounds found in many plants and have been used historically for their anticoagulant, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromoacetyl)-8-ethoxy-2H-1-benzopyran-2-one typically involves the bromination of 3-acetylcoumarin derivatives. One common method includes the reaction of 3-acetylcoumarin with bromine in chloroform to yield the bromoacetyl derivative . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Bromoacetyl)-8-ethoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Bromoacetyl)-8-ethoxy-2H-1-benzopyran-2-one has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 3-(Bromoacetyl)-8-ethoxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

    Antimicrobial activity: Inhibits the production of virulence factors in bacteria, such as protease and elastase, thereby reducing their pathogenicity.

    Antiproliferative activity: Induces apoptosis in cancer cells by activating specific signaling pathways.

    Antioxidant activity: Scavenges free radicals and reduces oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a bromoacetyl group and an ethoxy group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of diverse bioactive molecules and the development of new therapeutic agents .

Properties

CAS No.

880105-76-0

Molecular Formula

C13H11BrO4

Molecular Weight

311.13 g/mol

IUPAC Name

3-(2-bromoacetyl)-8-ethoxychromen-2-one

InChI

InChI=1S/C13H11BrO4/c1-2-17-11-5-3-4-8-6-9(10(15)7-14)13(16)18-12(8)11/h3-6H,2,7H2,1H3

InChI Key

OPOBDNZCLNWIAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CBr

Origin of Product

United States

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